Talarozole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Talarozole, also known as R115866, is a selective inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the metabolism of all-trans-retinoic acid. This compound is classified as a small molecule and has been primarily investigated for its potential therapeutic applications in treating skin conditions such as psoriasis and acne. Talarozole functions by blocking the breakdown of retinoic acid, thereby enhancing its biological activity and promoting epithelial differentiation and growth through the activation of specific nuclear retinoic acid receptors .

Talarozole acts as a RAMBA. It inhibits enzymes called cytochrome P450 (CYP) 26, which are responsible for breaking down retinoic acid []. By inhibiting these enzymes, Talarozole allows for increased levels of retinoic acid in the body. In hand osteoarthritis, this increase is thought to promote cartilage health and reduce inflammation [].

Talarozole is a medication that has been investigated for its potential role in treating various skin conditions. Its mechanism of action involves inhibiting an enzyme called Cytochrome P450 26 (CYP26). CYP26 is responsible for breaking down retinoids, a type of vitamin A that plays a crucial role in skin cell growth and differentiation [].

Psoriasis

One of the primary areas of research for talarozole has been in psoriasis, a chronic autoimmune disease that causes rapid skin cell growth leading to thick, red, and scaly patches []. Studies suggest that by inhibiting CYP26, talarozole may increase retinoid levels in the skin, potentially leading to improvements in psoriasis symptoms []. Clinical trials have been conducted to assess the efficacy of talarozole in psoriasis treatment, but further research is needed to determine its long-term safety and effectiveness [].

Talarozole inhibits the hydroxylation of all-trans-retinoic acid at specific carbon positions (C-4 and C-18) by the CYP26 isoenzymes, particularly CYP26A1. This inhibition prevents the conversion of all-trans-retinoic acid into less active metabolites, thereby increasing the concentration of active retinoic acid in tissues . The compound's ability to block these metabolic pathways is central to its function as a retinoic acid metabolism blocking agent (RAMBA).

Talarozole demonstrates significant biological activity by increasing the expression of several biomarkers associated with retinoic acid signaling. In clinical studies, topical application of talarozole has been shown to enhance the mRNA expression of cellular retinoic acid binding protein 2 (CRABP2), keratin 4 (KRT4), and CYP26A1 dose-dependently while decreasing pro-inflammatory cytokines such as interleukin-1 alpha . This modulation of gene expression suggests that talarozole effectively mimics some of the beneficial effects of retinoic acid without inducing irritation or inflammation typically associated with direct retinoid therapies .

The synthesis of talarozole involves multiple steps typical of azole derivatives. While specific synthetic routes are not extensively detailed in available literature, it generally follows a pathway that includes the formation of key intermediates through reactions involving amines and thiols, followed by cyclization to form the azole ring structure. The final product is purified through standard techniques such as crystallization or chromatography .

Talarozole is unique due to its high potency and selectivity specifically for CYP26A1 over other steroid-metabolizing enzymes, allowing it to enhance retinoid signaling effectively while minimizing unwanted metabolic side effects .

Interaction studies have demonstrated that talarozole selectively inhibits CYP26A1 with high potency (IC50 approximately 4 nM) while showing minimal interaction with other cytochrome P450 enzymes involved in steroid metabolism. This selectivity is crucial for reducing potential side effects related to broader P450 inhibition, making talarozole a promising candidate for localized therapies . Furthermore, studies indicate that topical formulations lead to significant epidermal concentrations without substantial systemic absorption, suggesting a favorable pharmacokinetic profile for dermatological applications .

Talarozole exerts its biochemical effects through selective inhibition of cytochrome P450 family 26 enzymes, which are the primary metabolic enzymes responsible for retinoic acid clearance in mammalian tissues [1] [2]. The compound demonstrates remarkable potency and selectivity towards both major CYP26 isoforms, with distinct kinetic profiles that reflect fundamental differences in enzyme structure and function.

Cytochrome P450 26A1 Inhibition Kinetics (IC₅₀ = 5.4 nM)

Talarozole exhibits potent inhibition of CYP26A1 with an IC₅₀ value of 5.4 nM, representing a 750-fold increase in potency compared to earlier retinoic acid metabolism blocking agents such as liarozole [2] [3]. The inhibition constant (Ki) for CYP26A1 has been determined to be 5.1 nM, confirming the tight binding affinity of talarozole to this enzyme [1] [4].

The mechanism of CYP26A1 inhibition involves coordination of the triazole nitrogen atom in talarozole with the heme iron center of the cytochrome P450 enzyme, resulting in Type II binding characteristics [5] [6]. Computational docking studies utilizing homology models of CYP26A1 have demonstrated that talarozole binds within the active site with the imidazole ring oriented toward the heme at a distance of approximately 3.104 Å [6]. This binding configuration is consistent with the observed Type II spectral changes upon talarozole binding to CYP26A1.

The active site of CYP26A1 contains critical amino acid residues that facilitate substrate and inhibitor binding. Key residues include Arg86 and Arg90, which interact with the carboxylate moiety of retinoic acid substrates [5] [6]. The active site volume of CYP26A1 has been estimated at 918 ų based on homology modeling studies [7]. The enzyme demonstrates stereoselective hydroxylation, preferentially forming (4S)-4-hydroxy-retinoic acid as the primary metabolite [8].

Kinetic analysis reveals that CYP26A1 exhibits a Km value of 50.1 nM for all-trans-retinoic acid metabolism [9]. The enzyme demonstrates broader metabolic capability compared to CYP26B1, producing multiple hydroxylated metabolites including 4-hydroxy-retinoic acid, 16-hydroxy-retinoic acid, and 18-hydroxy-retinoic acid [5] [8]. This metabolic versatility reflects the slightly larger active site volume and different substrate orientation within the enzyme cavity.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 5.4 nM | [2] [10] |

| Ki | 5.1 nM | [1] [4] |

| Km (atRA) | 50.1 nM | [9] |

| Active Site Volume | 918 ų | [7] |

| Primary Metabolite | (4S)-4-OH-RA | [8] |

| Tissue Distribution | Liver (predominant) | [11] |

Cytochrome P450 26B1 Inhibition Specificity (IC₅₀ = 0.46 nM)

Talarozole demonstrates exceptional selectivity for CYP26B1, with an IC₅₀ value of 0.46 nM, representing approximately 12-fold higher potency compared to CYP26A1 [2] [10]. The inhibition constant (Ki) for CYP26B1 is 0.46 nM, identical to the IC₅₀ value, indicating tight binding inhibition characteristics [1] [4].

The molecular basis for the enhanced selectivity towards CYP26B1 involves specific active site interactions that differ from those observed in CYP26A1. The CYP26B1 active site contains distinct amino acid residues including Tyr372 and Arg373, which interact with the carboxylate moiety of retinoic acid substrates [5] [6]. The active site volume of CYP26B1 is estimated at 977 ų, slightly larger than CYP26A1, which may contribute to the enhanced binding affinity of talarozole [7].

Computational docking studies have shown that talarozole binds within the CYP26B1 active site with the triazole nitrogen positioned at approximately 2.655 Å from the heme iron center [6]. This closer proximity compared to CYP26A1 may contribute to the enhanced binding affinity and inhibition potency observed for CYP26B1.

CYP26B1 demonstrates distinct metabolic characteristics compared to CYP26A1. The enzyme preferentially produces 4-hydroxy-retinoic acid as the predominant metabolite, with a 4R/4S ratio of approximately 1:1 to 1:2 [5]. The enzyme exhibits higher affinity for retinoic acid substrates compared to CYP26A1, though with correspondingly lower catalytic capacity [11]. This kinetic profile suggests that CYP26B1 functions as a high-affinity, low-capacity enzyme in retinoic acid metabolism.

The tissue distribution of CYP26B1 is primarily extrahepatic, with significant expression in brain, kidney, and other peripheral tissues [11]. This distribution pattern contrasts with CYP26A1, which is predominantly expressed in liver tissue. The differential tissue expression profiles of these enzymes contribute to their distinct physiological roles in retinoic acid homeostasis.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 0.46 nM | [2] [10] |

| Ki | 0.46 nM | [1] [4] |

| Active Site Volume | 977 ų | [7] |

| Primary Metabolite | 4-OH-RA | [5] |

| Tissue Distribution | Extrahepatic | [11] |

| Selectivity vs CYP26A1 | 12-fold higher | [2] [10] |

Retinoic Acid Hydroxylation Pathway Interruption

The primary biochemical consequence of talarozole inhibition is the interruption of the retinoic acid hydroxylation pathway, which represents the major route of retinoic acid metabolism and clearance in mammalian tissues [12] [13]. This pathway involves the sequential oxidation of all-trans-retinoic acid through multiple hydroxylated intermediates, ultimately leading to more polar metabolites that are readily eliminated from the body.

The retinoic acid hydroxylation pathway is initiated by the cytochrome P450 family 26 enzymes, which catalyze the insertion of hydroxyl groups at specific positions on the β-ionone ring of retinoic acid [13] [14]. The primary hydroxylation occurs at the C-4 position, forming 4-hydroxy-retinoic acid as the initial metabolite. This reaction is irreversible and represents the rate-limiting step in retinoic acid catabolism [13].

Following initial 4-hydroxylation, the pathway proceeds through several sequential oxidation steps. 4-Hydroxy-retinoic acid can be further oxidized to 4-oxo-retinoic acid, which retains biological activity and can function as a retinoic acid receptor ligand [15] [8]. Additional hydroxylation can occur at the C-16 and C-18 positions, particularly by CYP26A1, leading to the formation of dihydroxylated metabolites such as 4,16-dihydroxy-retinoic acid and 4,18-dihydroxy-retinoic acid [8].

The stereochemical course of the hydroxylation reaction is enzyme-specific. CYP26A1 preferentially forms (4S)-4-hydroxy-retinoic acid, while CYP26B1 produces both (4R) and (4S) enantiomers in approximately equal proportions [5] [8]. The stereoselectivity of the hydroxylation reaction has important implications for subsequent metabolic steps, as (4S)-4-hydroxy-retinoic acid is preferentially metabolized to dihydroxylated products, while (4R)-4-hydroxy-retinoic acid is more readily oxidized to 4-oxo-retinoic acid [8].

Talarozole interrupts this hydroxylation pathway by preventing the initial C-4 hydroxylation step catalyzed by CYP26A1 and CYP26B1. The inhibition is competitive in nature, with talarozole competing with retinoic acid for binding to the enzyme active site [3] [5]. The high binding affinity of talarozole (Ki values of 5.1 nM and 0.46 nM for CYP26A1 and CYP26B1, respectively) ensures effective inhibition even at low concentrations of the inhibitor.

The consequence of pathway interruption is the accumulation of endogenous retinoic acid in tissues and plasma. Following administration of talarozole to mice, retinoic acid concentrations increased up to 5.7-fold in serum, 2.7-fold in liver, and 2.5-fold in testis [1] [4]. This accumulation occurs because the normal metabolic clearance pathway is blocked, leading to increased steady-state concentrations of the signaling molecule.

The interruption of the hydroxylation pathway also affects the production of biologically active metabolites. 4-Oxo-retinoic acid, which is formed from 4-hydroxy-retinoic acid, is a potent retinoic acid receptor ligand that can modulate gene expression independently of the parent compound [15]. By preventing the formation of 4-hydroxy-retinoic acid, talarozole indirectly reduces the production of 4-oxo-retinoic acid, potentially altering the overall pattern of retinoid signaling.

The pathway interruption is tissue-specific, reflecting the differential expression patterns of CYP26A1 and CYP26B1. In liver tissue, where CYP26A1 is predominantly expressed, talarozole effectively blocks hepatic retinoic acid metabolism [11]. In extrahepatic tissues, where CYP26B1 is the major enzyme, the higher potency of talarozole against CYP26B1 ensures effective pathway inhibition despite potentially lower tissue concentrations of the inhibitor.

| Pathway Component | Normal Function | Effect of Talarozole |

|---|---|---|

| Initial Hydroxylation | C-4 hydroxylation of atRA | Blocked (competitive inhibition) |

| Primary Metabolite | 4-OH-RA formation | Reduced production |

| Secondary Oxidation | 4-oxo-RA formation | Indirectly reduced |

| Tertiary Hydroxylation | Dihydroxy metabolites | Prevented |

| Tissue atRA Levels | Maintained at low steady-state | Increased 2.5-5.7 fold |

Allosteric Modulation vs. Competitive Inhibition Mechanisms

The mechanism of talarozole inhibition of CYP26 enzymes has been characterized as competitive inhibition rather than allosteric modulation, based on extensive kinetic and structural studies [3] [5] [6]. This distinction is crucial for understanding the molecular basis of talarozole action and its pharmacological properties.

Competitive inhibition occurs when an inhibitor molecule competes directly with the substrate for binding to the same active site on the enzyme. In the case of talarozole and CYP26 enzymes, both the inhibitor and retinoic acid substrates bind to the same catalytic site within the enzyme active site cavity [6]. The binding of talarozole prevents retinoic acid from accessing the catalytic machinery, thereby blocking the hydroxylation reaction.

The competitive nature of talarozole inhibition is supported by several lines of evidence. First, kinetic studies demonstrate that the inhibition can be overcome by increasing substrate concentrations, a hallmark of competitive inhibition [3]. Second, the IC₅₀ values for talarozole inhibition are substrate-dependent, with lower IC₅₀ values observed at substrate concentrations below the Km value for retinoic acid metabolism [16].

The molecular mechanism of competitive inhibition by talarozole involves direct binding to the heme iron center of the cytochrome P450 enzyme through coordination with the triazole nitrogen atom [5] [6]. This binding results in Type II spectral changes characteristic of nitrogen-containing heterocycles coordinating to cytochrome P450 heme iron. The coordination bond formation displaces any water molecules or other ligands from the iron center, effectively blocking the enzyme's catalytic activity.

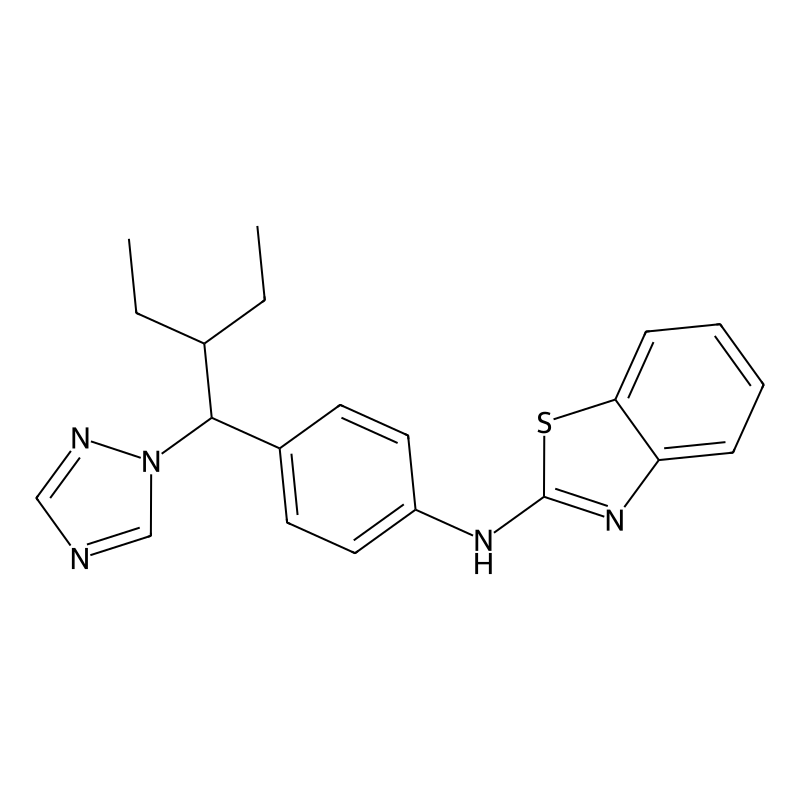

Computational docking studies have provided detailed insights into the binding mode of talarozole within the CYP26 active sites. The talarozole molecule adopts a specific orientation that maximizes favorable interactions with active site residues while positioning the triazole moiety for optimal heme coordination [6]. The benzothiazole and aniline portions of the talarozole structure interact with hydrophobic regions of the active site, contributing to the overall binding affinity.

The competitive inhibition mechanism explains the observed IC₅₀ values and their relationship to substrate concentrations. At low substrate concentrations (well below Km), the IC₅₀ approximates the Ki value, representing the intrinsic binding affinity of the inhibitor. As substrate concentrations increase, the IC₅₀ values increase proportionally, reflecting the competition between inhibitor and substrate for active site binding.

Allosteric modulation, in contrast, would involve binding of talarozole to a site distinct from the active site, with subsequent conformational changes that affect enzyme activity. Several factors argue against allosteric modulation as the primary mechanism of talarozole action. First, the Type II spectral changes observed upon talarozole binding are consistent with direct heme coordination rather than allosteric effects [6]. Second, the competitive kinetics observed in inhibition studies are incompatible with allosteric modulation, which typically exhibits non-competitive or mixed-type inhibition patterns.

The selectivity of talarozole for CYP26 enzymes versus other cytochrome P450 isoforms also supports the competitive inhibition mechanism. The compound shows greater than 300-fold selectivity for CYP26A1 over other steroid-metabolizing enzymes such as CYP17A1 and CYP19A1 [3] [17]. This selectivity reflects the specific structural features of the CYP26 active sites that accommodate talarozole binding with high affinity.

The competitive nature of talarozole inhibition has important pharmacological implications. The degree of inhibition achieved in vivo depends on the relative concentrations of inhibitor and substrate, as well as their respective binding affinities. The high binding affinity of talarozole (Ki values in the low nanomolar range) ensures effective inhibition even in the presence of physiological concentrations of retinoic acid.

The reversible nature of competitive inhibition means that the inhibitory effects of talarozole are dependent on the presence of the inhibitor. As talarozole concentrations decline through metabolism and elimination, the inhibitory effect diminishes, and normal enzyme activity is restored [1]. This reversibility is advantageous from a therapeutic perspective, as it allows for controlled modulation of retinoic acid metabolism without permanent enzyme inactivation.

| Mechanism Feature | Competitive Inhibition | Allosteric Modulation |

|---|---|---|

| Binding Site | Active site (same as substrate) | Distinct allosteric site |

| Kinetic Pattern | Competitive (can be overcome by substrate) | Non-competitive or mixed |

| Spectral Changes | Type II (heme coordination) | Variable |

| IC₅₀ vs [S] | Increases with substrate concentration | Independent of substrate concentration |

| Reversibility | Reversible | Often reversible |

| Talarozole Mechanism | ✓ Confirmed | ✗ Not observed |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP26 [HSA:1592 56603 340665] [KO:K07437 K12664 K12665]

Other CAS

Wikipedia

Use Classification

Dates

[2]. Geria AN, Scheinfeld NS. Talarozole, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne. Curr Opin Investig Drugs. 2008 Nov;9(11):1228-37.

[3]. Baert B, De Spiegeleer B. Local skin pharmacokinetics of talarozole, a new retinoic acid metabolism-blocking agent. Skin Pharmacol Physiol. 2011;24(3):151-9.

Explore Compound Types